molecular formula C25H18ClN3O3S2 B11645104 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11645104
M. Wt: 508.0 g/mol
InChI Key: XGJZTBWYHSEEEA-LDADJPATSA-N
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorophenyl and hydroxy-methoxyphenyl groups through various substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with a benzothiazole ring, used in various chemical applications.

    4-Chlorophenyl Sulfide: Contains a chlorophenyl group and is used in organic synthesis.

    4-Hydroxy-3-Methoxyphenyl Derivatives: Compounds with similar functional groups, used in medicinal chemistry and materials science.

Uniqueness

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and structural features. This uniqueness allows for diverse applications and the exploration of new chemical and biological properties.

Properties

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508.0 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C25H18ClN3O3S2/c1-32-22-13-15(6-11-21(22)30)12-18-20(14-33-17-9-7-16(26)8-10-17)28-29(24(18)31)25-27-19-4-2-3-5-23(19)34-25/h2-13,30H,14H2,1H3/b18-12+

InChI Key

XGJZTBWYHSEEEA-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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